N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide is a chemical compound classified as an impurity of Edoxaban, an anticoagulant medication used to reduce the risk of stroke and blood clots. This compound is notable for its complex structure and specific stereochemistry, which contributes to its biological activity. The compound has a CAS number of 480452-37-7 and a molecular formula of C16H22ClN5O3, with a molecular weight of approximately 367.83 g/mol .
The synthesis of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide typically involves multi-step organic reactions. The primary methods include:
The molecular structure of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide can be represented using various notations:
The stereochemistry is crucial for its biological activity, with specific configurations at the cyclohexane ring influencing interactions with biological targets .
The compound can undergo various chemical reactions typical for amides and cyclic structures:
These reactions are essential for modifying the compound for research purposes or potential therapeutic applications .
While specific data on the mechanism of action for N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide is limited due to its classification as an impurity, it is likely that it shares some pharmacological properties with Edoxaban.
Edoxaban works by inhibiting factor Xa in the coagulation cascade, thereby preventing thrombin formation and subsequent clotting. The structural similarities suggest that this compound may also exhibit anticoagulant properties through competitive inhibition or allosteric modulation of factor Xa or related targets .
The physical and chemical properties of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide include:
These properties are crucial for determining its handling and storage requirements in laboratory settings .
N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide primarily serves as an impurity reference compound in pharmaceutical research related to Edoxaban. Its analysis is vital for quality control during drug development processes. Additionally, due to its structural features, it may be explored for further medicinal chemistry applications targeting anticoagulation pathways or other related therapeutic areas .
Edoxaban (marketed as Savaysa®/Lixiana®) is a direct oral anticoagulant targeting Factor Xa (FXa). The synthesis of this therapeutic hinges on stereoselective intermediates, with N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide serving as a pivotal precursor. This compound, often termed "Edoxaban Impurity" or "Ethanediamide Impurity F", incorporates three chiral centers ((1S,2R,4S)-configuration) essential for the biological activity of the final drug [3] [5]. The cyclohexyl scaffold’s 2-amino and 4-(dimethylcarbamoyl) moieties enable downstream condensation reactions with heterocyclic fragments, ultimately forming Edoxaban’s active moiety [5] [7].
Table 1: Key Molecular Properties of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
Property | Value | Source/Reference |
---|---|---|
CAS Number | 480452-37-7 | [1] [3] [5] |
Molecular Formula | C₁₆H₂₂ClN₅O₃ | [1] [5] [7] |
Molecular Weight | 367.83 g/mol | [1] [3] [5] |
IUPAC Name | N-[(1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide | [5] [6] |
Storage Conditions | -20°C to 8°C, dark, inert atmosphere | [1] [5] [6] |
Stereochemistry | (1S,2R,4S) | [1] [3] [5] |
Commercial suppliers list this intermediate at purities ≥95–97%, reflecting stringent synthetic requirements. Its high cost ($350/100mg to $2,240/5g) further underscores its critical role and synthetic complexity [3] [5].
Impurity profiling ensures drug safety and efficacy, particularly for narrow-therapeutic-index drugs like anticoagulants. This oxalamide compound is formally designated as "Edoxaban Impurity I", necessitating rigorous analytical control during manufacturing [5]. Its presence in Edoxaban batches—even at trace levels (ppm)—could indicate incomplete purification or stereochemical drift during synthesis [1] [2].
Regulatory guidelines (ICH Q3A/B) mandate strict limits for such pharmacologically relevant impurities. The compound’s chloropyridinyl and oxalamide groups facilitate detection via HPLC-UV or LC-MS, typically using columns optimized for polar ionizable analytes [1] [5]. PubChem lists it under CID 59676986, providing a reference spectrum for analytical validation [2]. Hazard classifications (GHS: H302, H319, H372, H410) further emphasize the need for containment during handling [1] [6].
Table 2: Commercial Sources and Analytical Specifications of Edoxaban Impurity I
Supplier | Catalog ID | Purity | Packaging | Price |
---|---|---|---|---|
BOC Sciences | B1370-377825 | ≥95% | 100 mg | $350 |
AChemBlock | W164347 | 97% | 250 mg | $225 |
AChemBlock | W164347 | 97% | 1 g | $560 |
AChemBlock | W164347 | 97% | 5 g | $2,240 |
The compound’s molecular architecture provides critical insights into Factor Xa inhibitor pharmacodynamics. Key features include:
The dimethylcarbamoyl group further fine-tunes lipophilicity (predicted LogP: ~1.34) and membrane permeability, crucial for oral bioavailability in Edoxaban [5] [7]. Salt forms (e.g., mesylate: 1807315-98-5; HCl: 482375-18-8) of related intermediates enhance crystallinity during purification, indirectly affirming this scaffold’s versatility [5].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6